氟伐他汀N-乙基钠

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

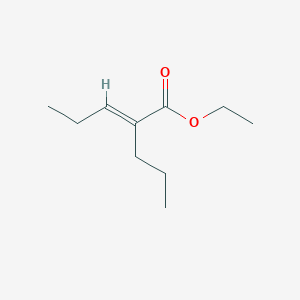

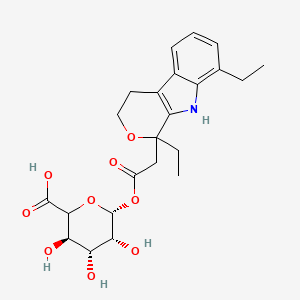

The synthesis of Fluvastatin N-ethyl sodium involves multiple steps starting from fluorobenzene. The process includes Friedel-Crafts acylation with chloroacetyl chloride, condensation with N-isopropyl aniline, and several other steps leading to the final compound. This synthesis process results in Fluvastatin sodium with an overall yield of 26% (Zhou Wei-cheng, 2007).

Molecular Structure Analysis

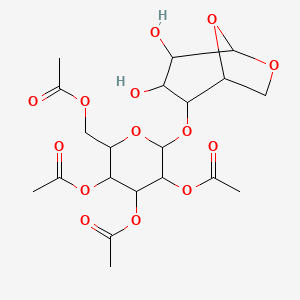

Fluvastatin's molecular structure is unique among HMG-CoA reductase inhibitors, contributing to its distinct biopharmaceutical properties. It is entirely synthetic, differing from other inhibitors that are fungal metabolites or analogues of compactin. This structural uniqueness is believed to influence its low systemic exposure and minimal peripheral adverse events (Deslypere, 1994).

Chemical Reactions and Properties

Fluvastatin exhibits antioxidative properties, distinct from other HMG-CoA reductase inhibitors. It can protect low-density lipoprotein (LDL) from oxidative modification, which is not a common feature among its class. This antioxidative effect is attributed to its unique chemical structure and is not seen in the double bond-reduced derivative of Fluvastatin sodium or pravastatin sodium (Suzumura et al., 1999).

Physical Properties Analysis

Fluvastatin sodium's physical properties include a short biological half-life (approximately 1-3 hours) and a need for frequent dosing due to its extensive first-pass metabolism. Its pharmacokinetic profile is characterized by complete absorption, rapid sequestration by the liver, and significant biliary excretion, with less than 2% excreted as the parent compound (Smith et al., 1993).

科学研究应用

药理特性和临床疗效

氟伐他汀,一种合成的HMG-CoA还原酶抑制剂,主要因其降胆固醇的功效而受到认可,有助于管理高胆固醇血症。与其他他汀类药物不同,由于其合成性质和特定的药代动力学特性,氟伐他汀显着降低了低密度脂蛋白(LDL)胆固醇,其作用在长期给药中得以维持。临床试验验证了其疗效,显示LDL胆固醇水平显着降低,并表明与其他他汀类药物相比,由于其较低的购置成本,具有经济优势(Plosker & Wagstaff, 1996)。此外,氟伐他汀的药效学特性超出了单纯的脂质调节,涉及更广泛的心血管益处。

多效性

新出现的证据突出了氟伐他汀的多效性,包括抗动脉粥样硬化和抗血栓作用,有助于其心血管益处。这些作用不仅归因于其降胆固醇的能力,还涉及甲羟戊酸途径的调节、免疫调节、抑制低密度脂蛋白氧化以及对平滑肌细胞增殖和迁移的影响。此类机制表明氟伐他汀在稳定动脉粥样硬化斑块和改善内皮功能方面的潜力,强调了其超出降脂的治疗多功能性(Corsini, 2000)。

安全性与药物-药物相互作用

氟伐他汀的安全性概况和药物-药物相互作用研究已得到广泛综述,说明其与广泛的药物兼容,这些药物通常用于治疗心血管疾病及其他疾病。值得注意的是,氟伐他汀的代谢途径主要涉及CYP2C9,这使其区别于由CYP3A4代谢的其他他汀类药物,从而降低了药代动力学相互作用的可能性。这一方面在管理多重用药患者时至关重要,确保降低不良反应的风险并增强患者安全性(Shitara & Sugiyama, 2006)。

肾移植受者的潜力

在肾移植的背景下,氟伐他汀在管理移植后高脂血症方面显示出有希望的结果,这是该人群心血管发病率和死亡率的常见且重要的风险因素。研究表明,氟伐他汀,特别是剂量高达80 mg/天的氟伐他汀,在接受环孢素的肾移植受者中耐受性良好,没有肌病或横纹肌溶解的报道。这表明氟伐他汀通过解决心血管风险并可能影响移植物排斥率,具有提高存活率的潜力(Jardine & Holdaas, 1999)。

安全和危害

未来方向

Fluvastatin is currently indicated for hypercholesterolemia and mixed dyslipidemia to decrease the amount of total cholesterol in the blood. It is used in combination with a low-fat diet, a weight-loss program, and exercise to reduce the risk of heart attack and stroke in people who have heart disease or are at risk of developing heart disease . Future research may focus on expanding its indications and improving its efficacy and safety profile.

属性

IUPAC Name |

sodium;(E,3R,5S)-7-[1-ethyl-3-(4-fluorophenyl)indol-2-yl]-3,5-dihydroxyhept-6-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24FNO4.Na/c1-2-25-20-6-4-3-5-19(20)23(15-7-9-16(24)10-8-15)21(25)12-11-17(26)13-18(27)14-22(28)29;/h3-12,17-18,26-27H,2,13-14H2,1H3,(H,28,29);/q;+1/p-1/b12-11+;/t17-,18-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTBBQAQDAUENCT-HDPLEABFSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C2=CC=CC=C2C(=C1/C=C/[C@H](C[C@H](CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23FNNaO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fluvastatin N-ethyl sodium | |

CAS RN |

93936-64-2 |

Source

|

| Record name | Fluvastatin N-ethyl sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093936642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FLUVASTATIN N-ETHYL SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92B8U56717 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

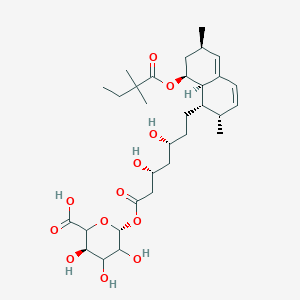

![N-(6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide](/img/structure/B1140710.png)

![5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid](/img/structure/B1140716.png)

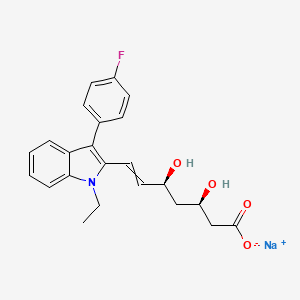

![4-[2-({[5-(Benzyloxy)pyridin-2-yl]methyl}amino)ethoxy]benzaldehyde](/img/structure/B1140725.png)

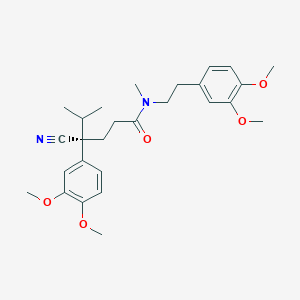

![5-[4-[N-(2-Pyridylamino)ethoxy]benzylidene]thiazolidine-2,4-dione](/img/structure/B1140727.png)